Allyl methyl disulfide-d3
Description
Allyl methyl disulfide (AMDS; C₄H₈S₂) is an organosulfur compound predominantly found in Allium species, such as garlic (Allium sativum). It is characterized by a disulfide bond (-S-S-) linking an allyl (CH₂=CH-CH₂-) group and a methyl (-CH₃) group . It is also a key contributor to the distinct aroma of garlic and is implicated in "garlic breath" due to its persistence in metabolic byproducts .
Properties
Molecular Formula |
C4H8S2 |
|---|---|
Molecular Weight |
123.3 g/mol |
IUPAC Name |
3-(trideuteriomethyldisulfanyl)prop-1-ene |
InChI |
InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3/i2D3 |
InChI Key |
XNZOTQPMYMCTBZ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SSCC=C |
Canonical SMILES |
CSSCC=C |
Origin of Product |
United States |
Preparation Methods
Preparation of Deuterated Methanethiol (CD₃SH)
The synthesis of Allyl methyl disulfide-d3 often begins with the production of deuterated methanethiol (CD₃SH). A validated approach involves the reduction of deuterated nitro compounds. For instance, methyl-d3-amine (CD₃NH₂), synthesized via the reaction of nitroformamidine with deuterium oxide (D₂O) under basic conditions, can be converted to CD₃SH through thiolation. This process typically employs hydrogen sulfide (H₂S) or thiourea in acidic media:
$$
\text{CD}3\text{NH}2 + \text{H}2\text{S} \xrightarrow{\text{HCl}} \text{CD}3\text{SH} + \text{NH}_3
$$
Nucleophilic Substitution with Allyl Halides
CD₃SH reacts with allyl chloride (CH₂=CHCH₂Cl) in aqueous sodium hydroxide to form allyl methyl sulfide-d3 (CH₂=CHCH₂-S-CD₃). Subsequent oxidation using iodine (I₂) or hydrogen peroxide (H₂O₂) yields the target disulfide:
$$
2\, \text{CH}2=\text{CHCH}2\text{-S-CD}3 + \text{I}2 \rightarrow \text{CH}2=\text{CHCH}2\text{-S-S-CD}_3 + 2\, \text{HI}
$$
Key Conditions :
- Temperature: 45–60°C
- Solvent: Dimethylacetamide (DMA) or water
- Yield: 70–85% (based on analogous non-deuterated reactions)
Direct Synthesis Using Deuterated Bunte Salts
Copper-Catalyzed Trideuteromethylsulfonylation
Recent advances demonstrate the use of CD₃SSO₃Na (sodium trideuteromethyl thiosulfate) in copper-catalyzed reactions with alkenes. Allyl halides or styrenes undergo dehydrogenative coupling with CD₃SSO₃Na in the presence of hypervalent iodine oxidants (e.g., PhI(OAc)₂) to form this compound:
$$
\text{CH}2=\text{CHCH}2\text{X} + \text{CD}3\text{SSO}3\text{Na} \xrightarrow{\text{Cu(NO}3\text{)}2, \text{DMA}} \text{CH}2=\text{CHCH}2\text{-S-S-CD}3 + \text{NaX} + \text{SO}3^{2-}
$$
Optimized Parameters :
Adaptation of Industrial Diallyl Disulfide Processes
Alkali Metal Disulfide Route
A patent describing diallyl disulfide production can be modified for deuterated analogs. Sulfur and deuterated sodium sulfide (Na₂S-d₆) react in water to form deuterated disulfide ions (S₂²⁻-d₆), which subsequently react with allyl chloride:
$$
\text{Na}2\text{S}2\text{-d}6 + 2\, \text{CH}2=\text{CHCH}2\text{Cl} \rightarrow \text{CH}2=\text{CHCH}2\text{-S-S-CH}2\text{CH}=\text{CH}_2 + 2\, \text{NaCl}
$$
To isolate this compound, methyl-d3 groups are introduced via thiol-disulfide exchange using CD₃SH.
Industrial-Scale Considerations :
- Phase Transfer Catalyst: Tetrabutylammonium bromide
- Pressure: 10–20 psig
- Purification: Fractional distillation under reduced pressure
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Deuterated Thiol Route | CD₃SH synthesis → Oxidation | 70–85 | High selectivity; scalable | Multi-step; CD₃SH instability |
| Bunte Salt Coupling | Cu-catalyzed CD₃SSO₃Na reaction | 65–78 | Direct disulfide formation; mild conditions | Requires specialized reagents |
| Industrial Adaptation | Na₂S-d₆ + allyl chloride | 60–75 | High throughput; cost-effective | Complex purification |
Chemical Reactions Analysis
Oxidation Reactions
Allyl methyl disulfide-d3 undergoes oxidation primarily through reactions with hydroxyl radicals (OH·) in atmospheric conditions. The oxidation process can be described as follows:
-
Mechanism : The reaction initiates with the addition of hydroxyl radicals to the double bond of the allyl group, forming a peroxy radical intermediate. This radical can further react with oxygen to yield various products, including sulfoxides and sulfones.
-
Key Findings :
| Reaction Step | Intermediate | Products | Yield (%) |
|---|---|---|---|
| Hydroxyl Addition | Peroxy Radical | AMSO | 75% |
| Further Oxidation | Sulfone Intermediate | AMSO2 | 60% |
Metabolic Pathways
Research has demonstrated that this compound is metabolized in biological systems, particularly in rats. The metabolism involves several key transformations:
-
Reduction : this compound is first reduced to allyl mercaptan.
-
Methylation : This intermediate can then be methylated to form allyl methyl sulfide.
-
Oxidation : Finally, it undergoes oxidation to yield AMSO and AMSO2.
The half-lives of these metabolites indicate their stability and potential pharmacological effects .
-
Experimental Studies on Chemical Reactions
Recent studies have employed density functional theory (DFT) to model the reaction pathways of this compound under various conditions. These computational studies provide insights into:
-
Transition States : The energy barriers associated with different reaction pathways have been calculated, allowing predictions about product distributions.
-
Kinetics : The kinetics of the oxidation reactions have been characterized, revealing that the reaction with hydroxyl radicals is significantly faster than previously understood .
This compound exhibits a range of chemical reactions characterized by its oxidation and metabolic pathways. Understanding these reactions not only provides insight into its behavior in atmospheric chemistry but also highlights its potential applications in pharmacology and biochemistry. Continued research into the detailed mechanisms and kinetics of these reactions will further elucidate the role of this compound in various chemical contexts.
-
Future Directions
Future studies should focus on:
-
Elucidating additional reaction pathways that may lead to novel sulfur-containing compounds.
-
Investigating the environmental implications of this compound degradation products.
-
Exploring potential therapeutic applications based on its metabolic derivatives.
This comprehensive analysis underscores the importance of this compound within both chemical and biological frameworks, paving the way for further research into its applications and implications.
Scientific Research Applications
Metabolism and Pharmacokinetics
Allyl methyl disulfide-d3 is recognized for its role as a metabolic product of garlic consumption. Research has demonstrated that allyl methyl disulfide undergoes significant metabolic transformation in vivo. A study conducted on rats revealed that allyl methyl disulfide is metabolized into several key metabolites, including allyl methyl sulfoxide and allyl methyl sulfone. The half-life of allyl methyl disulfide in rat erythrocytes was approximately 6.29 minutes, while its active metabolites exhibited longer half-lives of around 18.17 hours and 17.50 hours respectively .
Table 1: Metabolic Pathways of Allyl Methyl Disulfide
| Metabolite | Formation Mechanism | Half-Life (h) |
|---|---|---|
| Allyl methyl sulfoxide | Oxidation | 18.17 |
| Allyl methyl sulfone | Further oxidation | 17.50 |
| Allyl mercaptan | Reduction | - |
This metabolic profile suggests that allyl methyl disulfide may have prolonged effects in biological systems, potentially contributing to its pharmacological properties.
Food Science Applications
In the food industry, this compound serves as a valuable flavoring agent due to its association with garlic's characteristic taste and aroma. Studies have shown that garlic-derived compounds can influence sensory perceptions and may even affect social interactions due to changes in body odor post-consumption .
Research indicates that the processing of garlic (e.g., roasting or cooking) significantly impacts the excretion profiles of these sulfur-containing compounds, including allyl methyl disulfide. For instance, higher concentrations of this compound were found in urine samples collected after subjects consumed roasted garlic compared to cooked garlic . This knowledge can guide culinary practices to maximize flavor while considering health implications.
Environmental Studies
Allyl methyl disulfide has implications in environmental chemistry, particularly in studies concerning atmospheric reactions. Recent research has focused on the gas-phase oxidation of allyl methyl sulfide initiated by hydroxyl radicals, which is crucial for understanding its behavior in the atmosphere and potential contributions to air quality issues .
Table 2: Atmospheric Reactions Involving Allyl Methyl Disulfide
| Reaction Type | Key Products | Implications |
|---|---|---|
| Gas-phase oxidation | Acrolein, sulfur dioxide | Air quality and pollution studies |
| Reaction with hydroxyl radicals | Various sulfides | Understanding atmospheric chemistry |
The findings from these studies highlight the importance of this compound not only as a food component but also as a subject of atmospheric chemistry research.
Medicinal Research
The pharmacological properties attributed to garlic compounds have led to investigations into their health benefits. Allyl methyl disulfide has been linked to various health effects, including antimicrobial and antioxidant activities. Its metabolites are believed to play significant roles in these effects, making this compound a candidate for further medicinal research.
Recent studies have explored the antioxidant capabilities of garlic-derived compounds, suggesting potential protective roles against oxidative stress-related diseases . The ability of these compounds to modulate biological pathways could pave the way for new therapeutic strategies.
Mechanism of Action
The mechanism of action of allyl methyl disulfide-d3 involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium atoms can affect the compound’s metabolic stability and pharmacokinetics. Deuterium substitution can lead to a kinetic isotope effect, where the rate of metabolic reactions is altered due to the presence of heavier deuterium atoms. This can result in changes in the compound’s bioavailability, distribution, and elimination .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
AMDS belongs to a class of organosulfur compounds with varying alkyl/allyl chains and sulfur atom counts. Key analogues include:
| Compound | Molecular Formula | Sulfur Atoms | Key Structural Features |
|---|---|---|---|
| Allyl methyl disulfide (AMDS) | C₄H₈S₂ | 2 | Allyl + methyl groups linked via disulfide |
| Diallyl disulfide (DADS) | C₆H₁₀S₂ | 2 | Two allyl groups linked via disulfide |
| Allyl methyl trisulfide (AMTS) | C₄H₈S₃ | 3 | Allyl + methyl groups linked via trisulfide |
| Dimethyl disulfide (DMDS) | C₂H₆S₂ | 2 | Two methyl groups linked via disulfide |
| Allyl methyl sulfide (AMS) | C₄H₈S | 1 | Allyl + methyl groups linked via sulfide |
Key Differences :
Natural Occurrence and Concentration in Garlic Products
Data from aged garlic extract and black garlic reveal variations in AMDS and related compounds (Table 1) :
| Compound | Black Garlic (%) | Aged Garlic Extract (mg/L) |
|---|---|---|
| Allyl methyl disulfide (AMDS) | – | 0.66 |
| Allyl methyl sulfide (AMS) | 18.2 | 1.37 |
| Diallyl disulfide (DADS) | 0.84 | 1.88 |
| Dimethyl disulfide (DMDS) | 0.65 | 0.02 |
Insights :
- AMDS is absent in black garlic but present in aged extracts, likely due to thermal degradation during black garlic processing .
- AMS dominates in black garlic, suggesting thermal conversion of disulfides to monosulfides .
H₂S Release and Cardiovascular Effects
- AMDS : Releases H₂S, a signaling molecule with vasodilatory and anti-inflammatory properties .
- DADS and AMTS: More potent H₂S donors due to longer sulfur chains, correlating with stronger cardioprotective effects .
HDAC Inhibition and Anticancer Potential
Analytical Discrimination
Key Research Findings
Garlic Breath Mechanism : AMDS is one of four primary compounds (with AMS, diallyl disulfide, and allyl mercaptan) responsible for garlic breath, with AMS being the most persistent .
Antimicrobial Activity : AMDS in garlic oil exhibits fungistatic effects, though its potency varies with geographic origin and processing methods .
Insect Behavior : AMDS acts as a ligand for insect olfactory proteins, suggesting applications in pest control .
Q & A
Q. What analytical methods are recommended for identifying and quantifying allyl methyl disulfide-d³ in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their sensitivity and specificity for sulfur-containing compounds. For deuterated analogs like allyl methyl disulfide-d³, isotopic dilution techniques improve accuracy by correcting for matrix effects . Derivatization with agents like pentafluorobenzyl bromide may enhance volatility and detection limits in GC-MS .
Q. How can researchers ensure the stability of allyl methyl disulfide-d³ during in vitro metabolic studies?
Stability is influenced by pH, temperature, and exposure to light. Store solutions in amber vials at -80°C under inert gas (e.g., nitrogen). Use antioxidants like EDTA in buffer systems to prevent oxidation of disulfide bonds. Validate stability via repeated LC-MS analysis over the experimental timeframe .
Q. What are the primary metabolic pathways of allyl methyl disulfide-d³ in mammalian systems?
Allyl methyl disulfide-d³ undergoes hepatic oxidation to sulfoxides (e.g., allyl methyl sulfoxide-d³) and sulfones (e.g., allyl methyl sulfone-d³), mediated by cytochrome P450 enzymes. Deuterium labeling allows tracking of metabolic intermediates via isotopic patterns in mass spectra . Urinary excretion of sulfone metabolites dominates after 48–72 hours, as shown in rodent models .
Advanced Research Questions
Q. How can conflicting data on the persistence of allyl methyl disulfide-d³ in systemic circulation be resolved?
Discrepancies arise from variations in detection limits and biological models. For example, studies using deuterated analogs report prolonged detection (up to 72 hours) due to reduced metabolic degradation of the C-D bond . To reconcile conflicting results, standardize sampling intervals and use stable isotope-labeled internal controls in pharmacokinetic assays .
Q. What experimental strategies optimize the synthesis of allyl methyl disulfide-d³ with high isotopic purity?
Use deuterium exchange reactions under acidic conditions with D₂O or direct synthesis from deuterated precursors (e.g., CD₃-S-S-CH₂-CH=CH₂). Purify via fractional distillation or preparative GC, and validate isotopic purity (>98%) using nuclear magnetic resonance (¹H-NMR) and high-resolution MS .
Q. How do structural modifications (e.g., deuteration) affect the reactivity of allyl methyl disulfide-d³ in redox studies?
Deuteration at the methyl group alters bond dissociation energies, potentially slowing hydrogen/deuterium exchange in radical-mediated reactions. Compare kinetic isotope effects (KIE) using electron paramagnetic resonance (EPR) to quantify differences in disulfide bond cleavage rates between protonated and deuterated forms .
Q. What are the limitations of current in silico models for predicting the environmental fate of allyl methyl disulfide-d³?
Density functional theory (DFT) models often underestimate the stability of deuterated sulfur compounds in aqueous environments. Incorporate solvent effects and explicit water molecules in molecular dynamics simulations to improve accuracy. Validate predictions against experimental hydrolysis rates .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., GC-MS vs. LC-MS) and replicate studies in multiple biological models (e.g., rodents vs. in vitro hepatocytes) .
- Isotopic Tracer Design : Use dual-labeling (e.g., ¹³C and ²H) to distinguish between enzymatic and non-enzymatic degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
